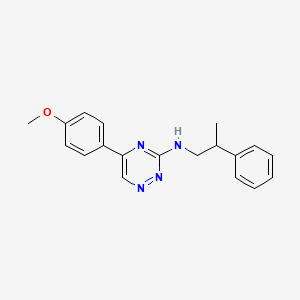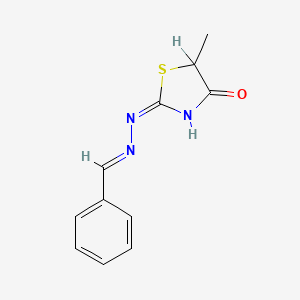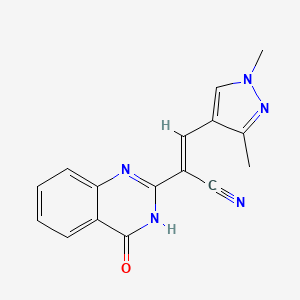![molecular formula C21H19ClFNO2 B6091010 N-[4-(benzyloxy)-3-methoxybenzyl]-3-chloro-4-fluoroaniline](/img/structure/B6091010.png)
N-[4-(benzyloxy)-3-methoxybenzyl]-3-chloro-4-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(benzyloxy)-3-methoxybenzyl]-3-chloro-4-fluoroaniline is a chemical compound commonly known as BMBF. It is a small molecule that has been synthesized for its potential use in scientific research. BMBF is a member of the aniline family of compounds, which are known for their diverse biological activities.
作用機序
The mechanism of action of BMBF is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes such as DNA synthesis and protein synthesis. This inhibition leads to a decrease in cell growth and proliferation, making it a potential anti-cancer agent.
Biochemical and physiological effects:
BMBF has been shown to have several biochemical and physiological effects. In addition to its potential anti-cancer activity, BMBF has been shown to have anti-inflammatory properties. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, making it a potential tool for studying drug metabolism.
実験室実験の利点と制限
One advantage of using BMBF in lab experiments is its high purity and yield. This makes it a reliable tool for studying cellular processes. However, one limitation is that BMBF is a small molecule, which may limit its ability to penetrate certain cellular structures. Additionally, more research is needed to fully understand the mechanism of action of BMBF and its potential side effects.
将来の方向性
There are several future directions for research on BMBF. One area of interest is its potential use as a therapeutic agent for cancer. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, BMBF could be further optimized for use as a fluorescent probe for imaging cellular structures. Finally, more research is needed to fully understand the biochemical and physiological effects of BMBF and its potential use in drug metabolism studies.
Conclusion:
In conclusion, BMBF is a small molecule that has been synthesized for its potential use in scientific research. It has been studied for its potential use as a fluorescent probe for imaging cellular structures and as a potential anti-cancer agent. While more research is needed to fully understand its mechanism of action and potential side effects, BMBF represents a promising tool for studying cellular processes and drug metabolism.
合成法
The synthesis of BMBF involves several steps, starting with the reaction of 3-methoxybenzaldehyde with 4-(benzyloxy)aniline to form an intermediate compound. This intermediate is then reacted with 3-chloro-4-fluoronitrobenzene to produce BMBF. The synthesis of BMBF has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
BMBF has been studied for its potential use in a variety of scientific applications. One area of interest is its use as a fluorescent probe for imaging cellular structures. BMBF has been shown to selectively label mitochondria in live cells, making it a useful tool for studying mitochondrial function and dynamics. Additionally, BMBF has been studied for its potential use in cancer research. It has been shown to inhibit the growth of several cancer cell lines, making it a promising candidate for further study.
特性
IUPAC Name |
3-chloro-4-fluoro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFNO2/c1-25-21-11-16(13-24-17-8-9-19(23)18(22)12-17)7-10-20(21)26-14-15-5-3-2-4-6-15/h2-12,24H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHAHUKXPDVQMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC(=C(C=C2)F)Cl)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(2-chlorophenyl)-1H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B6090937.png)
![N-(3-bromophenyl)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6090939.png)

![N-(4-bromophenyl)-2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B6090947.png)
![1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-4-methylpiperidine](/img/structure/B6090949.png)
![3-{1-[(8-fluoro-2-quinolinyl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6090950.png)
![5-[(2,6-dimethoxybenzoyl)amino]isophthalic acid](/img/structure/B6090967.png)


![4-(3,4-dimethylphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6090987.png)
![N-(6-ethyl-2-pyridinyl)-5-[1-(methoxyacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6090998.png)
![6-phenyl-2-{[3-(trifluoromethyl)phenyl]amino}-4(3H)-pyrimidinone](/img/structure/B6091003.png)
